molecular formula C19H22N4O2S B2504441 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 2034586-09-7

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2504441
CAS No.: 2034586-09-7
M. Wt: 370.47
InChI Key: DUKDSFIVWRKDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5OSC_{19}H_{23}N_{5}OS, with a molecular weight of approximately 369.49 g/mol. The structure features multiple functional groups, including a pyrazole ring, a thiophene moiety, and an isoxazole, which contribute to its diverse biological activities.

Structural Features

Component Description
PyrazoleKnown for anti-inflammatory and analgesic effects
ThiopheneEnhances interaction with biological targets
IsoxazoleContributes to neuroprotective properties

Pharmacological Properties

Research indicates that compounds with pyrazole derivatives often exhibit significant pharmacological activities, including:

  • Anti-inflammatory effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation.
  • Antitumor activity : Some studies have shown that similar compounds can induce apoptosis in cancer cells.
  • Neuroprotective effects : The isoxazole component suggests potential neuroprotective properties, which are currently under investigation.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate the activity of neurotransmitter receptors, impacting pain perception and neuroprotection.
  • Signal Transduction Pathways : The compound may influence cellular signaling pathways that regulate cell survival and proliferation.

In Vitro Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to the compound . For instance:

  • A study demonstrated that pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis and inflammation .

In Vivo Studies

In vivo studies have shown promising results regarding the analgesic and anti-inflammatory effects of related compounds:

  • A recent investigation indicated that a structurally similar pyrazole compound significantly reduced edema in animal models of inflammation .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other known pyrazole derivatives:

Compound Activity Reference
Compound AAnti-inflammatory
Compound BAntitumor
Compound CNeuroprotective

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12-16(13(2)25-22-12)9-19(24)20-6-7-23-18(14-3-4-14)10-17(21-23)15-5-8-26-11-15/h5,8,10-11,14H,3-4,6-7,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKDSFIVWRKDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.